N-(2-Tert-butoxy-6-cyclopropoxyphenyl)methanesulfonamide
Description
N-(2-Tert-butoxy-6-cyclopropoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C14H21NO4S and a molecular weight of 299.389 g/mol This compound is known for its unique structural features, which include tert-butoxy and cyclopropoxy groups attached to a phenyl ring, along with a methanesulfonamide group
Properties
Molecular Formula |
C14H21NO4S |
|---|---|
Molecular Weight |
299.39 g/mol |
IUPAC Name |
N-[2-cyclopropyloxy-6-[(2-methylpropan-2-yl)oxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C14H21NO4S/c1-14(2,3)19-12-7-5-6-11(18-10-8-9-10)13(12)15-20(4,16)17/h5-7,10,15H,8-9H2,1-4H3 |
InChI Key |
XUPKGBICGUJOCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-Tert-butoxy-6-cyclopropoxyphenyl)methanesulfonamide involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the tert-butoxy and cyclopropoxy phenyl intermediate:
Sulfonamide formation: The intermediate compound is then reacted with methanesulfonyl chloride in the presence of a base to form the final product, this compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-(2-Tert-butoxy-6-cyclopropoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-Tert-butoxy-6-cyclopropoxyphenyl)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Tert-butoxy-6-cyclopropoxyphenyl)methanesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
N-(2-Tert-butoxy-6-cyclopropoxyphenyl)methanesulfonamide can be compared with other sulfonamide compounds, such as:
N-(2-Tert-butoxyphenyl)methanesulfonamide: Lacks the cyclopropoxy group, which may affect its chemical reactivity and biological activity.
N-(2-Cyclopropoxyphenyl)methanesulfonamide: Lacks the tert-butoxy group, leading to differences in solubility and stability.
N-(2-Methoxyphenyl)methanesulfonamide: Contains a methoxy group instead of tert-butoxy and cyclopropoxy groups, resulting in different chemical and biological properties.
These comparisons highlight the unique structural features of this compound and their impact on its applications and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
